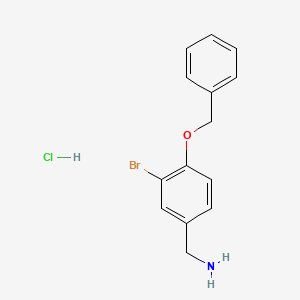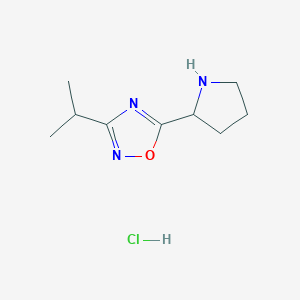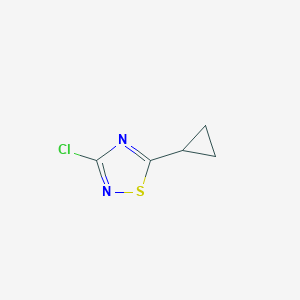![molecular formula C15H12BrClO2 B1532068 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-54-3](/img/structure/B1532068.png)
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride
Descripción general
Descripción
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C15H12BrClO2 and a molecular weight of 339.62 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride consists of 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The exact spatial configuration can be determined using techniques like X-ray crystallography, but such data is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride are not fully detailed in the search results. It has a molecular weight of 339.62 .Aplicaciones Científicas De Investigación
Synthesis and Potential Pharmacological Applications
A study by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides using 5-bromo-2,3-dimethoxybenzoic acid, a related compound to 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride. These compounds exhibited potent antidopaminergic properties, making them relevant in investigations of dopamine D-2 receptors, potentially useful in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Role in Organic Synthesis
Sheng-li (2004) described the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate in the synthesis of certain anti-cancer drugs. The process involved 2-amino-5-methylbenzoic acid, which shares structural similarities with 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride, highlighting its potential role in the synthesis of complex organic compounds (Cao Sheng-li, 2004).
Catalytic Applications
Goodman and Detty (2004) investigated the use of selenoxides as catalysts in the bromination of organic substrates. This study indirectly relates to 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride by demonstrating the broader utility of brominated organic compounds in catalytic processes (Goodman & Detty, 2004).
Photobromination in Carbohydrate Chemistry
Ferrier and Tyler (1980) explored the photobromination of carbohydrate derivatives, which could be relevant in understanding the chemical behavior of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride under specific conditions, such as photochemical reactions (Ferrier & Tyler, 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHXKAHDYEHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)

![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)




![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)


